molecular formula C15H25NO B15227861 N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine

N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine

Cat. No.: B15227861
M. Wt: 235.36 g/mol
InChI Key: UCGBKTHSTPPMPF-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine is a secondary amine featuring a 2-methylbutan-2-amine core linked to a substituted benzyl group. The benzyl substituent contains a 2-ethoxy and 3-methyl group, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[(2-ethoxy-3-methylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C15H25NO/c1-6-15(4,5)16-11-13-10-8-9-12(3)14(13)17-7-2/h8-10,16H,6-7,11H2,1-5H3

InChI Key

UCGBKTHSTPPMPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CC(=C1OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-methylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : Bulky substituents (e.g., 4-bromo) may hinder receptor binding, as seen in mGlu1 NAM activity studies where bulkier groups reduced potency .

Analogues with Modified Amine Moieties

The 2-methylbutan-2-amine core is critical for CNS-targeted activity. Modifications to this moiety alter pharmacological profiles:

Compound Name Amine Modification Key Differences Activity/Application Reference
3,3-Dimethylbutan-1-amine derivative (Compound 18) Linear alkyl chain Reduced steric hindrance Potent mGlu1 NAM (IC₅₀: 0.3 μM)
2-Methylbutan-2-amine derivative (Compound 19) Branched tertiary amine Increased steric bulk Weak mGlu1 NAM (IC₅₀: >30 μM)
N-Ethyl-3-methyl-2-butanamine Ethyl substitution Altered basicity and metabolic stability Industrial solvent; limited bioactivity data

Key Findings :

  • Branching vs. Linearity : Branched amines (e.g., 2-methylbutan-2-amine) exhibit weaker mGlu1 inhibition due to steric clashes in the receptor’s hydrophobic pocket .
  • Metabolic Stability : Ethyl-substituted derivatives (e.g., N-ethyl-3-methyl-2-butanamine) may resist oxidative degradation compared to benzyl-linked analogues .

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